
2,4-Difluoro-5-iodobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H4BrF2I. It has a molecular weight of 332.91 . It’s commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-iodobenzyl bromide consists of a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2 and 4 positions, an iodine atom at the 5 position, and a bromine atom attached to the CH2 group .Applications De Recherche Scientifique
Synthetic Methodologies and Organic Transformations
One significant application of halogenated compounds closely related to 2,4-Difluoro-5-iodobenzyl bromide lies in synthetic organic chemistry, where they serve as precursors or intermediates in the creation of complex molecules. For instance, research has shown that halogenated derivatives are pivotal in the synthesis of dibromobenzenes, valuable for their roles in further chemical transformations, including reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011). Furthermore, selenoxides have been utilized as catalysts for the bromination of organic substrates, demonstrating the broad applicability of halogenated compounds in facilitating chemical reactions (Goodman & Detty, 2004).
Material Science and Functional Materials
In material science, halogenated compounds are explored for their potential in creating new materials with desirable properties. For instance, the synthesis and characterization of novel ionic liquids with ether functionalities have shown that halogenated compounds can lead to the development of materials with low melting points and specific thermal properties, which are valuable in various industrial applications (Kärnä, Lahtinen, & Valkonen, 2009).
Biological Studies and Medical Imaging
In the realm of biological studies and medical imaging, halogenated compounds have been explored for their radical scavenging activity and potential as imaging agents. The synthesis and evaluation of ascorbate analogs, such as 5-O-(4'-iodobenzyl)-L-ascorbic acid, highlight the interest in utilizing halogenated compounds to study biological processes and potentially improve imaging techniques in medical applications (Kato et al., 2007).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds are often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .
Mode of Action
The mode of action of 2,4-Difluoro-5-iodobenzyl bromide is likely related to its reactivity as a halogenated compound. The bromide group can act as a leaving group, allowing nucleophilic substitution reactions to occur . This property is often exploited in organic synthesis to create new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-5-iodobenzyl bromide. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) could also influence its action and efficacy.
Propriétés
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGULFMXWOOKKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-iodobenzyl bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
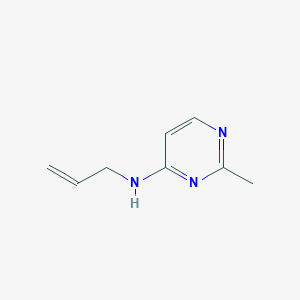
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)
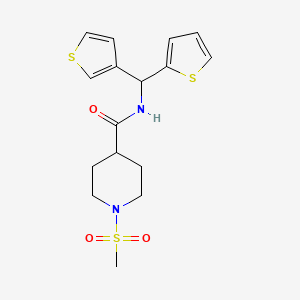

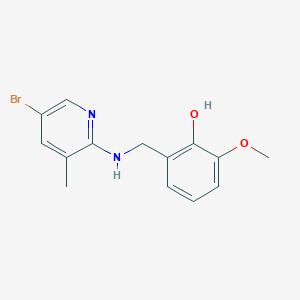
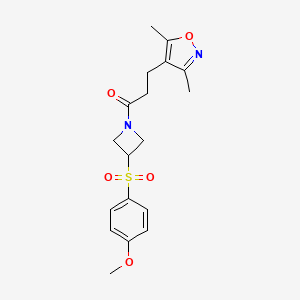
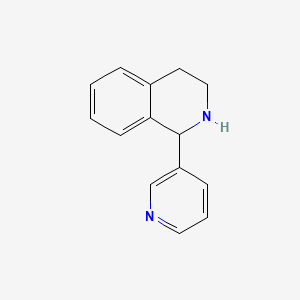
![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)
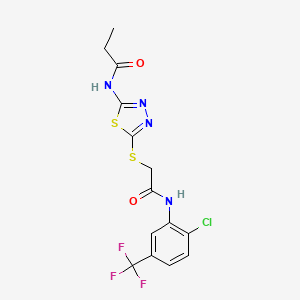
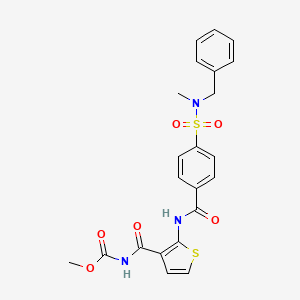
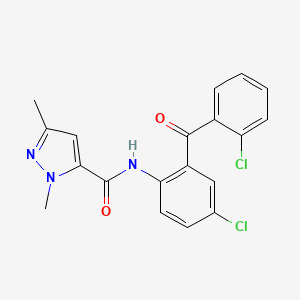
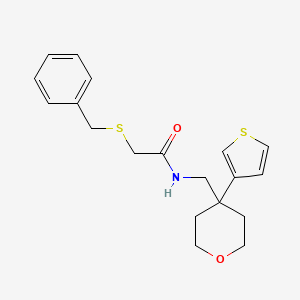
![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)